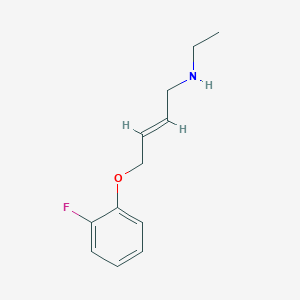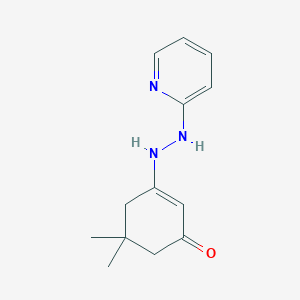![molecular formula C13H12O5 B5124253 methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5124253.png)
methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular formula C13H12O5 . It has an average mass of 248.231 Da and a monoisotopic mass of 248.068466 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR and IR spectroscopy can be used to evaluate the structures of the novel polysaccharide esters .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For example, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 400.1±45.0 °C at 760 mmHg, and a flash point of 179.5±28.8 °C . It also has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 194.5±3.0 cm3 .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-8(13(15)16-2)17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDZQZOSXGWNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)